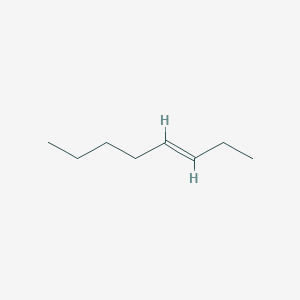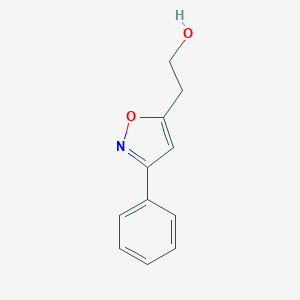
2-(3-Phenylisoxazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylisoxazol-5-yl)ethanol (2-PIE) is an organic compound belonging to the class of heterocyclic compounds. It has a wide range of applications in the fields of medicine, biochemistry and pharmacology. It is an important intermediate in the preparation of several drugs and is used as an intermediate in the synthesis of other pharmaceuticals. 2-PIE is also used as a reagent in the synthesis of other organic compounds and as a catalyst in various chemical reactions.
Scientific Research Applications
Palladium(II) and Platinum(II) Complexes
Pérez et al. (2013) explored the reaction of ligands related to the isoxazole class with Palladium(II) and Platinum(II), leading to the formation of complexes characterized by various spectroscopic techniques. These complexes exhibited unique structural and molecular packing properties determined by intermolecular hydrogen bonding interactions, highlighting their potential in catalysis and material science applications (Pérez et al., 2013).
Synthesis of Polysubstituted Pyrazoles and Isoxazoles
Chagarovskiy et al. (2016) developed a general approach for synthesizing polysubstituted pyrazoles and isoxazoles, demonstrating the versatility of these compounds in creating bioactive and antitumor derivatives. This research underscores the significance of isoxazole derivatives in medicinal chemistry and drug design (Chagarovskiy et al., 2016).
Catalytic Synthesis and Antioxidant Agents
Prabakaran et al. (2021) synthesized a series of novel compounds using a catalytic process that demonstrated significant antioxidant activity. This study illustrates the potential of isoxazole derivatives as foundational structures for developing potent antioxidant agents (Prabakaran et al., 2021).
Antimicrobial Activity
Badadhe et al. (2013) synthesized novel chromones and pyrazoles with an incorporated isoxazole moiety, showing significant antimicrobial activity against various bacteria and fungi. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Badadhe et al., 2013).
Photophysical Behavior of Isoxazoles
Fonseca et al. (2005) studied the spectral and photophysical properties of 4-halo-5-phenylisoxazoles, revealing insights into their photochemical and thermal reactivity. This research contributes to our understanding of isoxazole derivatives' behavior under various conditions, with implications for their use in photochemistry and material sciences (Fonseca et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(3-Phenylisoxazol-5-yl)ethanol are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are areas of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of a compound. Future research is needed to outline these properties for this compound .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals can potentially influence the action of a compound .
Properties
IUPAC Name |
2-(3-phenyl-1,2-oxazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-7-6-10-8-11(12-14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLIDCOJLSEJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456161 |
Source


|
| Record name | 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14776-02-4 |
Source


|
| Record name | 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


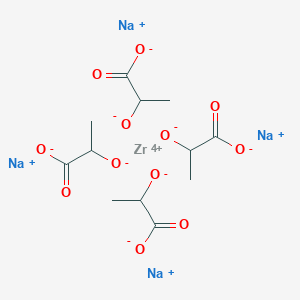
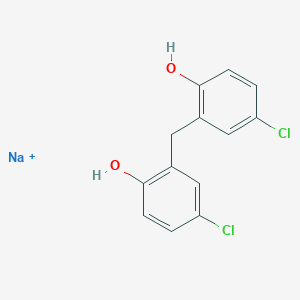

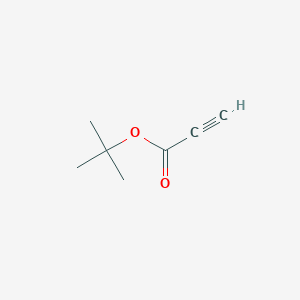
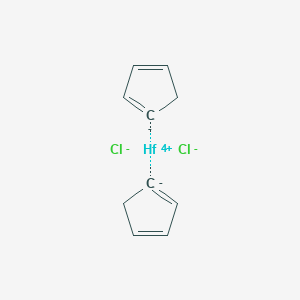

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)


